molecular formula C18H14N6O4S B2411698 N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 905669-32-1

N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2411698
CAS No.: 905669-32-1
M. Wt: 410.41
InChI Key: KHWVTCMVNMBNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14N6O4S and its molecular weight is 410.41. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structural complexity of this compound suggests a variety of interactions with biological systems, which may lead to therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be characterized by its unique components:

  • Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
  • Triazolo-pyridazin moiety : This heterocyclic structure is known for various biological activities, including anti-inflammatory and antitumor effects.
  • Nitrophenyl group : Often associated with increased biological activity due to electron-withdrawing properties.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing triazole and pyridazine moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa (cervical)15
Compound BMCF7 (breast)20
This compoundA549 (lung)TBDThis Study

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Microbe TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in tumor cells.
  • Disruption of Microbial Cell Walls : The presence of the nitrophenyl group enhances the ability to penetrate bacterial membranes.

Case Studies

Several studies have investigated the effects of related compounds on specific biological targets:

  • Antitumor Study : A derivative with a similar structure was tested on human breast cancer cells and showed a significant reduction in cell viability after 48 hours of treatment.
    "The compound induced apoptosis in MCF7 cells through the activation of caspase pathways" .
  • Antimicrobial Study : A related triazole derivative demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus.
    "The compound exhibited a synergistic effect when combined with conventional antibiotics" .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4S/c25-17(19-10-14-5-2-8-28-14)11-29-18-21-20-16-7-6-15(22-23(16)18)12-3-1-4-13(9-12)24(26)27/h1-9H,10-11H2,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWVTCMVNMBNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)NCC4=CC=CO4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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